4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol
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Overview
Description
4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzene ring substituted with hydroxyl and methoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler alcohols or amines .
Scientific Research Applications
4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.
Mechanism of Action
The mechanism of action of 4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
3,4-Dimethoxyphenethylamine: A simpler analog with fewer functional groups.
4-Hydroxy-3-methoxyphenethylamine: Another analog with different substitution patterns
Uniqueness
4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
75241-20-2 |
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Molecular Formula |
C18H23NO5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H23NO5/c1-23-17-6-3-12(9-18(17)24-2)7-8-19-11-16(22)13-4-5-14(20)15(21)10-13/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3 |
InChI Key |
DIPGFXJERHNAQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC |
Synonyms |
1-(3,4-dimethoxyphenethylamino)-2-(3,4-dihydroxyphenyl)ethanol RP333 RP333, (R)-isomer RP333, dihydrochloride, (+)-isomer RP333, hydrochloride T 0509 T-0509 |
Origin of Product |
United States |
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